molecular formula C6H10O3 B6273150 rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid CAS No. 55843-48-6

rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid

Cat. No. B6273150
CAS RN: 55843-48-6
M. Wt: 130.1
InChI Key:
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Description

Rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid (Rac-HPCA) is a cyclic hydroxy acid that is used in a variety of scientific research applications. Rac-HPCA is a cyclic hydroxy acid that is synthesized from the reaction of cyclopentanecarboxylic acid and hydrogen peroxide. Rac-HPCA is a versatile compound that has a wide range of applications in scientific research, including biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Antioxidant and Antimicrobial Activities

Natural carboxylic acids, including structures similar to rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid, exhibit significant biological activities. For instance, rosmarinic acid (RA), a plant-derived compound, demonstrates high antioxidant activity. This activity is attributed to its structural features, such as the presence of hydroxyl groups and conjugated bonds. RA's antioxidant property decreases in the order: RA > CFA ~ ChA > p-CA > CinA > BA. Moreover, the antimicrobial properties of these compounds vary depending on the microbial strain and experimental conditions, with cinnamic acid (CinA) and caffeic acid (CFA) showing high antimicrobial activity in some cases (Godlewska-Żyłkiewicz et al., 2020).

Therapeutic Potential in Cancer Therapy

Retinoids, including retinoic acid (RA), have demonstrated dramatic antitumor effects in acute promyelocytic leukemia (APL) and other cancers, supporting their use in oncologic therapeutic indications. These effects result from changes in gene expression mediated by specific nuclear receptors, indicating retinoids' potential for broader application in cancer therapy (Smith et al., 1992).

Role in In Vitro Embryo Production

RA has shown several positive impacts in vivo and in vitro, critically controlling many reproductive events, such as oocyte development and early embryonic growth. It possesses antioxidant properties against reactive oxygen species (ROS) and exhibits an anti-apoptotic effect, enhancing the transcription of genes related to oxidative stress mitigation. This highlights RA's usefulness in improving in vitro livestock embryo production (Abdelnour et al., 2019).

Applications in Food Industry

RA is approved for use as a natural antioxidant and/or preservative in the food industry due to its inhibition of lipid peroxidation and bacterial growth. The biotechnological production of RA provides an effective and environmentally friendly approach, supporting its further application in food products and functional food development (Marchev et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of a readily available starting material to the desired product.", "Starting Materials": [ "Cyclopentadiene", "Ethyl acrylate", "Sodium hydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethyl acrylate in the presence of sodium hydride to form the Diels-Alder adduct.", "Step 2: The adduct is then treated with bromine and hydrochloric acid to form the corresponding dibromide.", "Step 3: The dibromide is then treated with sodium hydroxide to form the corresponding diol.", "Step 4: The diol is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 5: The alcohol is then oxidized with acetic acid and sodium bicarbonate to form the corresponding carboxylic acid.", "Step 6: The carboxylic acid is then purified through recrystallization from methanol and diethyl ether to obtain rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid." ] }

CAS RN

55843-48-6

Product Name

rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

93

Origin of Product

United States

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